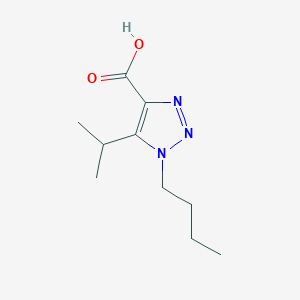

1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Description

1-Butyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative featuring a 1,2,3-triazole core substituted with a butyl group at the N1 position and an isopropyl group at the C5 position, with a carboxylic acid moiety at C2. The bulky alkyl substituents (butyl and isopropyl) may influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to aryl- or heteroaryl-substituted analogs.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-butyl-5-propan-2-yltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H17N3O2/c1-4-5-6-13-9(7(2)3)8(10(14)15)11-12-13/h7H,4-6H2,1-3H3,(H,14,15) |

InChI Key |

SLEBEWIEBCENDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(N=N1)C(=O)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Butyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Starting Materials and General Strategy

The synthesis generally begins with a 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediate, where the 1-substituent corresponds to the butyl group in this case. The key steps include selective mono-substitution of the dibromo-triazole, carboxylation by carbon dioxide insertion, and subsequent purification of the target carboxylic acid.

Stepwise Synthetic Procedure

Step 1: Preparation of 1-Butyl-4-bromo-1H-1,2,3-triazole Intermediate

- Dissolve 1-butyl-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio of 1:2 to 50.

- Cool the solution to between −78 °C and 0 °C.

- Add isopropylmagnesium chloride (a Grignard reagent) dropwise with a molar ratio of dibromo compound to Grignard reagent of about 1:0.8–1.5.

- Stir for 0.5 to 2 hours to achieve selective substitution at the 5-position.

- Quench with hydrochloric acid (1 to 20 equivalents) to neutralize excess reagent.

- Extract the product with an organic solvent such as ethyl acetate, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

- Cool the concentrate to −5 °C to 5 °C to crystallize and isolate 1-butyl-4-bromo-1H-1,2,3-triazole.

Step 2: Carboxylation to Form the Carboxylic Acid Mixture

- Dissolve the 1-butyl-4-bromo-1H-1,2,3-triazole in THF/METHF (weight-to-volume ratio 1–10).

- Add isopropylmagnesium chloride-lithium chloride composite solution (1.3 M in THF).

- Heat the mixture to 10 °C–50 °C and stir for 0.5–2 hours.

- Cool to −30 °C to 0 °C and bubble carbon dioxide gas through the solution for 5 to 30 minutes.

- Warm to 20 °C–25 °C and acidify to pH 1–5 using hydrochloric acid.

- Extract with organic solvent, dry, and concentrate to yield a mixture of 1-butyl-1H-1,2,3-triazole-4-carboxylic acid and 1-butyl-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Step 3: Separation and Purification via Selective Methylation

- Dissolve the acid mixture in a mixed solvent of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) with volume ratios from 1–99% to 99–1%.

- Add inorganic or organic base (e.g., potassium carbonate) and methyl iodide.

- React at 0 °C to 80 °C for 5 to 48 hours.

- During this step, the 1-butyl-4-bromo-1H-1,2,3-triazole-5-carboxylic acid selectively methylates to its methyl ester, while the target this compound remains unreacted.

- Separate the layers, dry the organic phase, and concentrate to isolate the methyl ester.

- Acidify the aqueous layer to pH 1–5 and extract the target acid.

- Concentrate and crystallize by cooling to −5 °C to 5 °C.

- Filter and dry under vacuum at 40 °C to obtain pure this compound.

Reaction Conditions Summary Table

| Step | Reagents & Conditions | Temperature (°C) | Duration | Key Outcome |

|---|---|---|---|---|

| 1 | 1-butyl-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride + HCl | −78 to 0 | 0.5–2 h | 1-butyl-4-bromo-1H-1,2,3-triazole |

| 2 | 1-butyl-4-bromo-1H-1,2,3-triazole + isopropylmagnesium chloride-lithium chloride + CO2 + HCl | −30 to 25 | 0.5–2 h + 5–30 min CO2 | Acid mixture (target + bromo acid) |

| 3 | Acid mixture + base + methyl iodide | 0 to 80 | 5–48 h | Separation by selective methylation |

Research Outcomes and Yields

- The described method yields 1-substituted-1H-1,2,3-triazole-4-carboxylic acids with moderate to good yields (typically 50–70% depending on substituents and conditions).

- The selective methylation step is critical for purification, exploiting the different reactivities of the acid isomers.

- The use of Grignard reagents combined with lithium chloride enhances reactivity and selectivity during carboxylation.

- Cooling and precise pH adjustment are essential for crystallization and isolation of the pure acid.

Analytical Data and Characterization

| Property | Data for this compound |

|---|---|

| Molecular Formula | C10H17N3O2 |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 1-butyl-5-propan-2-yltriazole-4-carboxylic acid |

| Purity | Typically >95% after crystallization |

| Characterization | NMR, IR, Mass Spectrometry confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the triazole ring into other heterocyclic structures.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Scientific Research Applications

1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence sensing and catalytic reduction

Mechanism of Action

The mechanism of action of 1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Bioactivity : Aryl and heteroaryl substituents (e.g., 4-chlorophenyl, thiazolyl) correlate with higher antitumor activity compared to alkyl-substituted analogs. The trifluoromethyl (CF3) group in 1-(4-chlorophenyl)-5-CF3-triazole-4-carboxylic acid enhances bioactivity, likely due to electron-withdrawing effects that stabilize interactions with biological targets like c-Met kinase .

- Alkyl vs.

Physicochemical Properties and Stability

- Thermal Stability : 1,2,3-Triazole-4-carboxylic acids with bulky substituents (e.g., 4-ethoxyphenyl) exhibit ring-chain tautomerism, favoring the open-chain form at elevated temperatures. Decarboxylation occurs near 175°C, a trait shared across this class .

- Acidity : The electron-withdrawing triazole ring increases carboxylic acid acidity (pKa ~3–4), but alkyl substituents (butyl/isopropyl) may slightly reduce acidity compared to aryl-CF3 analogs, impacting solubility and binding selectivity .

Biological Activity

1-Butyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1249357-39-8) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula: C10H17N3O2

- Molecular Weight: 211.26 g/mol

- Structure: The compound features a triazole ring substituted with butyl and isopropyl groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of triazole showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of alkyl substituents like butyl and isopropyl enhances this activity due to increased lipophilicity, which aids in membrane penetration .

Anticancer Properties

Triazoles have also been explored for their anticancer effects:

- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cancer cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

- It has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to enhanced efficacy of co-administered drugs or reduced toxicity .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several triazole derivatives including this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| 1-butyl-5-isopropyl | 32 |

| Control (standard antibiotic) | 16 |

This suggests that while the compound is effective, it may require further optimization to enhance its potency .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HeLa | 20 |

These findings highlight the potential of this compound as a lead for further anticancer drug development .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural characteristics. The presence of hydrophobic groups such as butyl and isopropyl enhances membrane permeability and interaction with biological targets. Modifications at specific positions on the triazole ring can lead to variations in potency and selectivity against different targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-butyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid with high purity?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions, such as the Huisgen 1,3-dipolar reaction, using azides and alkynes. Key steps include refluxing in acetic acid with sodium acetate as a catalyst to facilitate cyclization . Optimization of reaction time (2.5–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to thiazolidinone derivatives) improves yield. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures enhances purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated for analogous triazole derivatives (R factor ≤ 0.115) . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., butyl/isopropyl groups).

- FTIR : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer : Solubility can be improved via:

- pH adjustment : Deprotonation of the carboxylic acid group in basic buffers (e.g., phosphate buffer, pH 7.4).

- Co-solvents : Use of DMSO or ethanol (≤10% v/v) to maintain compound stability .

- Derivatization : Conversion to ester or amide prodrugs for enhanced lipophilicity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) enable prediction of transition states and intermediates. For example, ICReDD’s workflow integrates computational screening of reaction conditions (e.g., solvent effects, temperature) with experimental validation to prioritize viable pathways . Molecular dynamics simulations further assess conformational stability in solution .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer : Systematic analysis using factorial design (e.g., 2³ designs) to isolate variables such as concentration, cell type, and assay duration . Meta-analysis of published datasets with standardized controls (e.g., IC₅₀ normalization) reduces experimental noise. Cross-validation via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) clarifies mechanisms .

Q. What reactor design principles optimize scalability for multi-step syntheses involving this compound?

- Methodological Answer : Continuous-flow reactors are preferred for triazole derivatives due to improved heat/mass transfer and safety. Key parameters include:

- Residence time : Matched to kinetic data from batch experiments (e.g., 3-hour reflux conditions ).

- Membrane separation : In-line purification using nanofiltration membranes to remove byproducts .

- Process control : Real-time monitoring via inline FTIR or HPLC for yield optimization .

Q. How does the steric bulk of the isopropyl group influence regioselectivity in further functionalization?

- Methodological Answer : Steric maps generated via molecular modeling (e.g., COSMO-RS) identify accessible reaction sites. Experimental validation using competitive reactions (e.g., alkylation vs. acylation) under varying temperatures (25–80°C) reveals preferential attack at the less hindered N1 position of the triazole ring .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields for analogous triazole-carboxylic acids?

- Methodological Answer : Critical evaluation of reaction parameters (e.g., catalyst purity, solvent grade) through reproducibility studies. For example, sodium acetate from different suppliers may vary in hydration state, affecting catalytic efficiency . Collaborative inter-laboratory studies with shared protocols (e.g., SOPs for reflux conditions) standardize reporting .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.